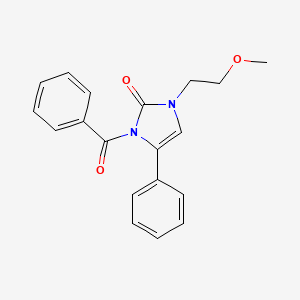![molecular formula C9H6N4O2 B8626374 4-Methyl-5-nitro-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B8626374.png)
4-Methyl-5-nitro-1H-benzo[d]imidazole-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-nitro-1H-benzo[d]imidazole-7-carbonitrile is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are characterized by a benzene ring fused to an imidazole ring, and they exhibit a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-nitro-1H-benzo[d]imidazole-7-carbonitrile typically involves the nitration of a suitable benzimidazole precursor. One common method is the electrophilic nitration of 4-methylbenzimidazole using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-nitro-1H-benzo[d]imidazole-7-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyano and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Reduction: 7-Cyano-4-methyl-5-aminobenzimidazole.
Substitution: Various substituted benzimidazole derivatives.
Oxidation: 7-Cyano-4-carboxy-5-nitrobenzimidazole.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown promising antimicrobial and anticancer activities.
Medicine: It is investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-5-nitro-1H-benzo[d]imidazole-7-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules. This interaction can result in the inhibition of key enzymes or the induction of oxidative stress, contributing to its biological activity.
Comparison with Similar Compounds
4-Methyl-5-nitrobenzimidazole: Lacks the cyano group, resulting in different reactivity and biological activity.
7-Cyano-5-nitrobenzimidazole:
4-Cyano-5-nitrobenzimidazole: Lacks the methyl group, leading to variations in its reactivity and biological effects.
Uniqueness: 4-Methyl-5-nitro-1H-benzo[d]imidazole-7-carbonitrile is unique due to the combination of cyano, methyl, and nitro substituents on the benzimidazole core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H6N4O2 |
|---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
7-methyl-6-nitro-3H-benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C9H6N4O2/c1-5-7(13(14)15)2-6(3-10)9-8(5)11-4-12-9/h2,4H,1H3,(H,11,12) |
InChI Key |
KOODEGQAZKLUMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=C1N=CN2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1,1'-Biphenyl]-4-ol, 4'-(decyloxy)-](/img/structure/B8626320.png)


![2,3-Dihydro-benzo[b]oxepin-4-carboxylic acid](/img/structure/B8626335.png)






